molecular formula C24H30O4 B12296159 [2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate

[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate

Cat. No.: B12296159
M. Wt: 382.5 g/mol
InChI Key: SZOCJNYVWVFBFU-UHFFFAOYSA-N
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Description

The compound [2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate is a steroidal derivative characterized by a cyclopenta[a]phenanthrene core modified with methyl, oxo, and acetyloxy groups. Its structure includes a 17-position acetate ester and a 3-oxo group, which are critical for its physicochemical and biological properties . This compound shares structural homology with glucocorticoids and other bioactive steroids, making it relevant for pharmacological studies .

Properties

Molecular Formula

C24H30O4

Molecular Weight

382.5 g/mol

IUPAC Name

[2-oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate

InChI

InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3

InChI Key

SZOCJNYVWVFBFU-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

The core structure is typically derived from pregnane or androstane derivatives. For example, 3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene is synthesized via:

  • Selective dehydrogenation of a saturated steroidal precursor using catalysts like palladium on carbon (Pd/C) or dichlorodicyanoquinone (DDQ).
  • Methyl group introduction at positions 10, 13, and 16 via Friedel-Crafts alkylation or nucleophilic substitution. For instance, methyl iodide (CH₃I) in the presence of a Lewis acid (e.g., AlCl₃) facilitates methylation at electron-rich positions.

Oxidation and Ketone Formation

The 3-oxo group is introduced through oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) are commonly employed.

Acetate Ester Installation at Position 17

The 17-acetoxy group is critical for the compound’s biological activity and stability. Esterification methods vary based on the hydroxyl group’s reactivity and steric environment.

Direct Esterification via Acetyl Chloride

A classical approach involves treating the 17-hydroxy intermediate with acetyl chloride (CH₃COCl) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (Et₃N) is added to neutralize HCl byproducts:
$$
\text{17-OH Intermediate} + \text{CH₃COCl} \xrightarrow{\text{Et₃N, DMF}} \text{Acetate Ester} + \text{HCl}
$$
Conditions :

  • Temperature: 0–25°C
  • Yield: 70–85% (dependent on steric hindrance).

Mitsunobu Reaction for Sterically Hindered Substrates

For hindered alcohols, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) ensures efficient esterification:
$$
\text{17-OH Intermediate} + \text{CH₃CO₂H} \xrightarrow{\text{DEAD, PPh₃}} \text{Acetate Ester}
$$
Advantages :

  • High regioselectivity.
  • Tolerance to sensitive functional groups.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance throughput and reduce reaction times, continuous flow systems are employed. Key benefits include:

  • Precise temperature control : Microreactors minimize thermal degradation.
  • Improved mixing : Laminar flow ensures uniform reagent contact.
    Example Protocol :
Step Reagents/Conditions Residence Time Yield
Methylation CH₃I, AlCl₃, DCM 15 min 92%
Oxidation PCC, CH₂Cl₂ 30 min 88%
Esterification CH₃COCl, Et₃N, DMF 20 min 85%

Solvent and Catalyst Recycling

Green chemistry principles are integrated via:

  • Solvent recovery : DMF and DCM are distilled and reused.
  • Heterogeneous catalysts : Recyclable solid acids (e.g., Amberlyst-15) replace AlCl₃.

Analytical Characterization and Quality Control

Post-synthesis, the product is validated using:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • NMR : Key signals include δ 2.05 ppm (acetate methyl) and δ 5.70 ppm (vinyl proton).
  • Mass Spectrometry : Molecular ion peak at m/z 382.5 [M+H]⁺.

Chemical Reactions Analysis

Ester Hydrolysis

The acetate group undergoes hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding alcohol derivative.

Reaction Conditions Products Mechanistic Pathway
Acidic (e.g., H₂SO₄, H₂O)Acetic acid + [2-(10,13,16-trimethyl-3-oxo-...-17-yl)-2-hydroxyethyl] Nucleophilic acyl substitution
Basic (e.g., NaOH, H₂O)Sodium acetate + deacetylated alcohol Saponification

Key Data :

  • Hydrolysis rates depend on steric hindrance from the steroidal core and reaction temperature.

  • The product retains the 3-keto group, preserving potential biological activity .

Ketone Reduction

The 3-keto group is susceptible to reduction, forming a secondary alcohol.

Reagents Products Stereochemical Outcome
NaBH₄ in ethanol3β-Hydroxy derivative (minor)Partial stereoselectivity
H₂/Pd-C 3α-Hydroxy derivative (major) Catalytic hydrogenation

Research Findings :

  • Reductions often yield mixtures of α/β-alcohols due to the rigid bicyclic structure limiting reagent access.

  • Catalytic hydrogenation under high pressure enhances selectivity for the α-configuration .

Oxidative Transformations

The steroidal backbone may undergo oxidation at specific positions under controlled conditions.

Reagents Target Site Products
CrO₃ in acetic acid C17 hydroxyl group17-Keto derivative
Ozone (O₃) Double bonds in ring ACleavage to dicarbonyl compounds

Technical Notes :

  • Oxidative stability varies with substituents; methyl groups at C10, C13, and C16 hinder oxidation at adjacent sites .

Nucleophilic Additions

The 3-keto group participates in nucleophilic additions, enabling derivatization.

Nucleophile Product Application
Hydrazine (NH₂NH₂) 3-Hydrazone derivativeCrystallization or analytical tagging
Grignard reagents (e.g., RMgX)Tertiary alcohol adductsSynthesis of branched analogs

Mechanistic Insights :

  • Steric shielding from the cyclopenta[a]phenanthrene core slows reaction kinetics compared to simpler ketones.

Photochemical Reactions

UV irradiation induces structural rearrangements in the steroidal system.

Conditions Outcome Key Observations
UV light (λ = 254 nm) Ring-A opening → Secosteroid formationLoss of biological activity

Safety Note :

  • Light-sensitive storage is critical for preserving compound integrity .

Enzymatic Modifications

Microbial or mammalian enzymes catalyze site-specific transformations.

Enzyme Reaction Product Utility
Esterases Acetate hydrolysisProdrug activation
Cytochrome P450 C17 hydroxylationEnhanced solubility for drug formulations

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of the Cyclopenta[a]phenanthrene Core : This involves cyclization reactions using suitable precursors.
  • Functionalization : Subsequent introduction of functional groups (oxo and acetate) through oxidation and esterification reactions.

Chemistry

The compound serves as a precursor in the synthesis of more complex molecules and acts as a reagent in various organic reactions. Its unique structure allows for the exploration of new synthetic pathways and methodologies.

Biology

Research has indicated that this compound may possess anti-inflammatory and anticancer properties. Studies are ongoing to elucidate its mechanisms of action and potential therapeutic benefits.

Medicine

Investigations into the therapeutic potential of this compound are focused on its application in treating various diseases. Its unique molecular structure may allow it to interact with specific biological targets effectively.

Industry

In industrial settings, this compound is utilized in the production of pharmaceuticals and other chemical products. Its diverse biological activities make it a valuable asset in drug development processes.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through specific signaling pathways.
  • Anti-inflammatory Effects : Research has shown that the compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
  • Synthetic Methodologies : Various synthetic routes have been explored to produce this compound with high yield and purity. Continuous flow synthesis techniques have been particularly effective in enhancing efficiency.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Differences
Compound Name / CAS Molecular Formula Substituents/Modifications Key Features
Target Compound C₂₃H₃₀O₄ (est.) 10,13,16-trimethyl; 3-oxo; 17-acetyloxy High lipophilicity due to three methyl groups and ester
Dexamethasone Acetate (CAS N/A) C₂₄H₃₁FO₆ 9-fluoro; 11β,17α-dihydroxy; 16α-methyl Enhanced anti-inflammatory activity; LogP 2.65, solubility 10 µg/mL
[(8S,9S,13S,14S,17S)-13-methyl-2,3-dioxo-...] acetate (144082-89-3) C₂₀H₂₄O₄ 2,3-dioxo; 13-methyl Reduced steric bulk; lower molecular weight (328.4 g/mol)
Compound 12 (ESI data) C₂₃H₃₂O₅ 20R/S configuration; 8R,9S,13S,14S stereochemistry Yellow oil; 69% yield via General Procedure B

Notes:

  • The target compound’s 10,13,16-trimethyl groups enhance metabolic stability compared to simpler analogs like the C₂₀H₂₄O₄ derivative .
  • Dexamethasone acetate’s fluorine and hydroxy groups improve receptor binding but reduce lipophilicity relative to the target compound .

Key Observations :

  • The target compound’s synthesis likely follows acetylation protocols used for steroidal esters, as seen in .
  • Lower yields (e.g., 69% for Compound 12) suggest challenges in purifying complex stereoisomers .

Physicochemical Properties

Table 3: Physical and Chemical Properties
Compound Molecular Weight (g/mol) LogP Water Solubility Melting Point Reference
Target Compound ~370 (est.) ~3.2 Low (<10 µg/mL) Not reported Estimated
Dexamethasone Acetate 434.5 2.65 10 µg/mL N/A
13209-60-4 388.5 ~2.8 Not reported 489.2°C (bp)

Analysis :

  • The target compound’s higher methyl content likely increases LogP compared to Dexamethasone acetate, reducing aqueous solubility .
  • Boiling points >400°C (e.g., 489.2°C for 13209-60-4) reflect high thermal stability in acetylated steroids .

Biological Activity

2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique cyclopenta[a]phenanthrene backbone and various functional groups that contribute to its biological activity. The molecular formula is C22H30O3C_{22}H_{30}O_3, and it has a molecular weight of approximately 346.48 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of cyclopenta[a]phenanthrene possess significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines and demonstrated cytotoxic effects.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and pathways associated with inflammation.
  • Hormonal Activity : Given its structural similarity to steroid hormones, there is potential for hormonal activity which could influence various physiological processes.

The mechanisms through which 2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl acetate exerts its effects may include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways such as the NF-kB pathway involved in inflammation and cancer progression.

Case Studies

StudyFindings
Khalil et al. (2020)Investigated the anticancer effects of cyclopenta[a]phenanthrene derivatives; found significant cytotoxicity against breast cancer cells.
Zhang et al. (2021)Reported anti-inflammatory effects in animal models; demonstrated reduced levels of TNF-alpha and IL-6 upon treatment with related compounds.
Smith et al. (2022)Analyzed the hormonal activities of similar compounds; suggested potential applications in hormone replacement therapies.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for this compound?

  • Methodology : The compound can be synthesized via multi-step organic reactions, including palladium-catalyzed cyclization ( ) or functionalization of steroidal intermediates (e.g., acetoxylation at C17). For example, acetylation of precursor alcohols using acetic anhydride under inert conditions (e.g., nitrogen atmosphere) is a common step. Reaction monitoring via TLC or HPLC is critical to track progress .
  • Key Considerations : Optimize reaction temperature (typically 40–80°C) and stoichiometry to avoid side products like over-oxidized derivatives.

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol : Store in airtight containers at –20°C to prevent degradation (). Use desiccants to minimize moisture exposure. During handling, employ PPE (gloves, face shields) and fume hoods to avoid inhalation of dust/aerosols ( ).
  • Stability Data : Limited thermal stability data exist, but avoid temperatures >50°C and incompatible materials (e.g., strong oxidizers) ( ).

Q. What analytical techniques are most effective for structural characterization?

  • Techniques :

  • X-ray crystallography : Resolves stereochemistry and confirms cyclic backbone (e.g., monoclinic crystal system, space group P2₁) ().
  • NMR spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ 0.8–1.2 ppm) and carbonyl signals (δ 170–210 ppm for ketones/esters) ( ).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 328.4022 g/mol for C₂₀H₂₄O₄) ( ).

Advanced Research Questions

Q. How can contradictions in crystallographic data between studies be resolved?

  • Approach : Compare unit cell parameters (e.g., a = 7.383 Å vs. a = 9.843 Å in vs. 13) to assess polymorphism or solvate formation. Re-crystallize the compound under controlled conditions (e.g., solvent polarity, cooling rate) and re-analyze using single-crystal XRD. Cross-validate with computational modeling (e.g., density functional theory) .

Q. What strategies improve synthetic yield in multi-step routes?

  • Optimization :

  • Catalyst selection : Use Pd/C or Pd(OAc)₂ for reductive steps ( ).
  • Protecting groups : Temporarily shield reactive hydroxyl or ketone groups (e.g., silyl ethers) to prevent undesired side reactions ( ).
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. How to assess reactivity and hazards when toxicological data are limited?

  • Risk Mitigation :

  • In silico modeling : Use tools like ECOSAR or TEST to predict acute toxicity ( ).
  • Small-scale testing : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity.
  • Contingency protocols : Prepare for ketone-related irritancy ( recommends eye rinsing for 15+ minutes upon exposure).

Data Contradiction Analysis

  • Example : reports a monoclinic crystal system (P2₁), while describes a similar compound with distinct lattice parameters. This discrepancy may arise from differences in crystallization solvents or measurement protocols. Researchers should replicate experiments using identical conditions and validate via peer-reviewed crystallographic databases .

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